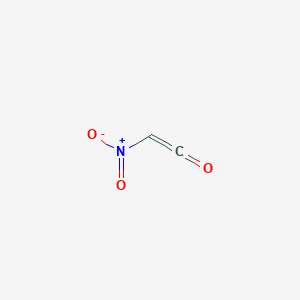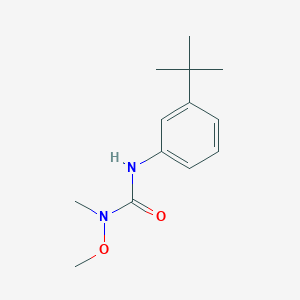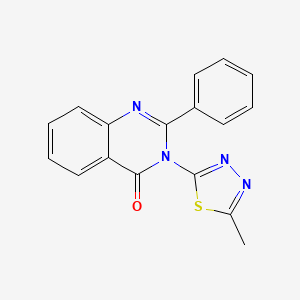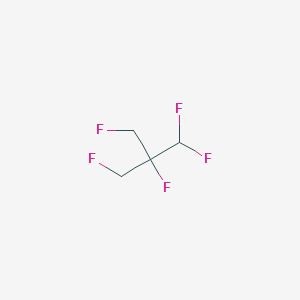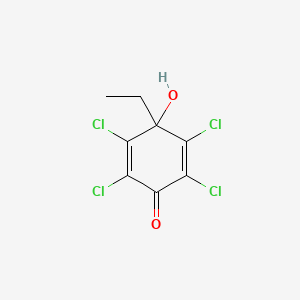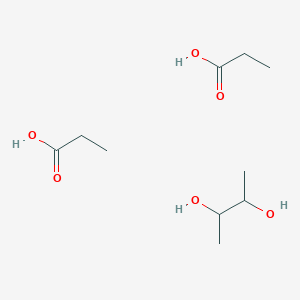![molecular formula C32H24CoN8NaO10 B14469882 sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) CAS No. 71566-26-2](/img/structure/B14469882.png)
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) is a complex azo dye derivative Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+), the process begins with the diazotization of aniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This is followed by coupling with a nitrophenol derivative under basic conditions to form the azo dye. The cobalt(3+) ion is then introduced through complexation reactions .
Industrial Production Methods
Industrial production of azo dyes often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenolate moieties.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated aromatic derivatives
Aplicaciones Científicas De Investigación
The compound has diverse applications in scientific research:
Chemistry: Used as a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential as a biological stain and in DNA binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in dyeing processes, particularly for textiles and polymers .
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules. The azo group can participate in electron transfer reactions, while the cobalt(3+) ion can coordinate with various ligands, influencing the compound’s reactivity and binding properties. These interactions can affect cellular processes and pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-(bromophenyl)diazenyl]phenol
- 4-hydroxy-3-[(3-nitrophenyl)diazenyl]benzaldehyde
- 1-[(E)-[(4-iodophenyl)diazenyl]-2-naphthol
Uniqueness
The incorporation of the cobalt(3+) ion distinguishes sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) from other azo dyes.
Propiedades
Número CAS |
71566-26-2 |
|---|---|
Fórmula molecular |
C32H24CoN8NaO10 |
Peso molecular |
762.5 g/mol |
Nombre IUPAC |
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H14N4O5.Co.Na/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;+3;+1/p-4/b2*15-10-,19-18?;; |
Clave InChI |
AQRNVEOQPRUHAH-TUVBUYJCSA-J |
SMILES isomérico |
C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3] |
SMILES canónico |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].[Na+].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


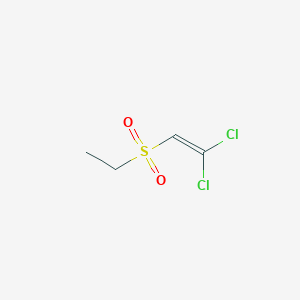
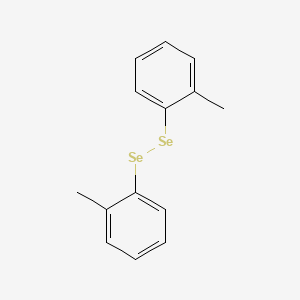
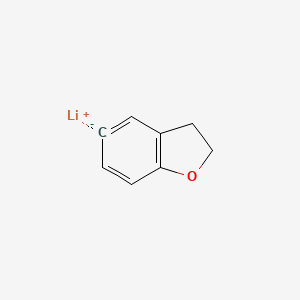
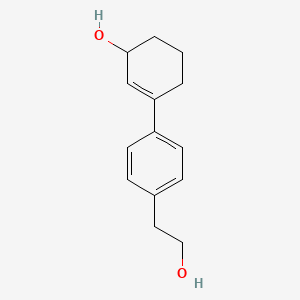

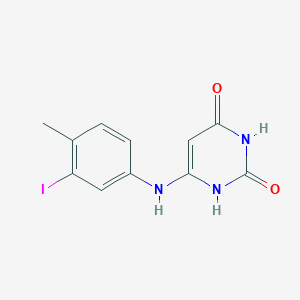

silane](/img/structure/B14469852.png)
